Benzyl N,N-dibenzyl-L-phenylalaninate
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Overview
Description
Benzyl N,N-dibenzyl-L-phenylalaninate is an organic compound with the molecular formula C30H29NO2 and a molecular weight of 435.56 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is characterized by its white solid appearance and solubility in organic solvents such as ethanol and chloroform .
Mechanism of Action
Benzyl N,N-dibenzyl-L-phenylalaninate, also known as l-n,n-dibenzylphenylalanine benzyl ester, is an organic compound with a wide range of applications in biomedical research, drug synthesis, and the cosmetics industry . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is commonly used as an inducer in biomedical research, particularly in cell culture and molecular biology experiments
Mode of Action
As an ester compound, it can participate in esterification reactions and can be hydrolyzed under the action of acids or bases . The specific interactions with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Given its use in biomedical research and drug synthesis, it is likely to influence a variety of cellular and molecular processes .
Pharmacokinetics
Its physical and chemical properties such as solubility in organic solvents like ethanol and chloroform, and its susceptibility to hydrolysis, may influence its bioavailability .
Result of Action
Its use as an inducer in biomedical research suggests it may have a role in modulating cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It should be stored in a dry, cool, well-ventilated place, away from fire sources and oxidants . During transportation, packaging should be leak-proof and moisture-proof . When handling this compound, appropriate protective equipment such as gloves and safety glasses should be worn to ensure personal safety .
Preparation Methods
The synthesis of Benzyl N,N-dibenzyl-L-phenylalaninate typically involves the esterification of L-phenylalanine with benzyl alcohol in the presence of an acid or enzyme catalyst . The reaction is usually carried out at room temperature and can take several hours to days to complete . The product is then purified through crystallization, washing, and drying .
Chemical Reactions Analysis
Benzyl N,N-dibenzyl-L-phenylalaninate undergoes various chemical reactions, including:
Esterification: It can participate in esterification reactions, forming esters in the presence of acids or bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-phenylalanine and benzyl alcohol.
Substitution: It can undergo substitution reactions where the benzyl groups are replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and various organic solvents . The major products formed from these reactions are L-phenylalanine and benzyl alcohol .
Scientific Research Applications
Benzyl N,N-dibenzyl-L-phenylalaninate has several applications in scientific research:
Biomedical Research: It is used as an inducer in cell culture and molecular biology experiments.
Drug Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including enzyme inhibitors and drug ligands.
Cosmetics: It is used in the formulation of skincare and beauty products due to its beneficial properties.
Comparison with Similar Compounds
Benzyl N,N-dibenzyl-L-phenylalaninate is unique due to its specific structure and properties. Similar compounds include:
N,N-dibenzyl-L-phenylalanine benzyl ester: Shares a similar structure but differs in its ester group.
(S)-2-Dibenzylamino-3-phenylpropionic acid benzyl ester: Another derivative of phenylalanine with different functional groups.
These compounds share similar applications in biomedical research and drug synthesis but differ in their specific chemical properties and reactivity .
Properties
IUPAC Name |
benzyl (2S)-2-(dibenzylamino)-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO2/c32-30(33-24-28-19-11-4-12-20-28)29(21-25-13-5-1-6-14-25)31(22-26-15-7-2-8-16-26)23-27-17-9-3-10-18-27/h1-20,29H,21-24H2/t29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAGXYJGAZOTAA-LJAQVGFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448630 |
Source
|
Record name | Benzyl N,N-dibenzyl-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111138-83-1 |
Source
|
Record name | Benzyl N,N-dibenzyl-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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